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Compound of Interest

Compound Name: protein kinase inhibitor H89

Cat. No.: B1662168

The isoquinolinesulfonamide H89 is a widely utilized cell-permeable protein kinase inhibitor,
primarily recognized for its potent inhibition of Protein Kinase A (PKA). However, its utility as a
specific PKA inhibitor is often debated due to its activity against a range of other kinases. This
guide provides a comprehensive comparison of the kinase selectivity profile of H89, presenting
supporting experimental data and methodologies to aid researchers in the interpretation of their
results and the selection of appropriate research tools.

Kinase Inhibition Profile of H89

H89 is a competitive inhibitor of ATP binding to the kinase active site. While its primary target is
PKA, with reported IC50 values typically in the nanomolar range, it also demonstrates
significant activity against several other kinases, often with similar potency. This lack of
specificity can lead to off-target effects and misinterpretation of experimental outcomes. It is
crucial for researchers to be aware of these additional targets when using H89 to probe PKA-
dependent signaling pathways.

A screening of H89 against a panel of 52 kinases revealed its activity across multiple kinase
families. The results, presented as percent inhibition at a concentration of 10,000 nM, highlight
the broad-spectrum nature of this inhibitor.

Table 1: H89 Kinase Selectivity Profile (% Inhibition at 10,000 nM)
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Kinase Target % Inhibition
ACVR1 (ALK2) 6
ACVR2B 15
BMPR1A (ALK3) 2
BRAF 4
BRAF V599E 6
CAMKK1 (CAMKKA) 3
CAMKK2 (CaMKK beta) 7
CDKS8/cyclin C 82
CDKO9/cyclin K 41
CLK4 77
DDR1 40
DDR2 11
DMPK 11
EPHAS -5
EPHA7 101
FGFR1 8
FLT3 21
GSK3B 18
IGF1R 10
INSR 13
KIT 20
MAP2K1 (MEK1) 1
MAP2K2 (MEK2) -1

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

MAP4K2 (GCK) 62
MAPK1 (ERK2) 1
MAPK214 (p38 alpha) 88
MAPKAPK?2 87
MET 11
MKK4 (SEK1) 12
MKK6 (SAPK2B) 90
MKK7 (SAPK2C) 10
MST1R (RON) 14
NEK2 96
PAK1 (alpha-PAK) 13
PAK2 (gamma-PAK) 17
PDGFRB 19
PDPK1 (PDK1) 12
PIK3CA/PIK3R1 13
PIK3CG 10
PIM1 99
PIM2 99
PRKAA1 (AMPK) 9
PRKCA (PKC alpha) 96
PRKCE (PKC epsilon) 95
PRKCH (PKC eta) 97
PRKD1 (PKD1) 97
PTK2 (FAK) 12
© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

RET 25
ROCK1 99
ROCK2 99
RPSBKAL (RSK1) 99
SGK1 98

Data sourced from Thermo Fisher Scientific SelectScreen® Kinase Profiling Service.

It is important to note that a phosphoproteomics study in PKA-null cells confirmed that H89 has
broad effects on the phosphoproteome that are independent of PKA, likely targeting other
basophilic kinases such as AKT, RSK, AMPK, and ROCK.

Comparison with Alternative Kinase Inhibitors

Given the polypharmacology of H89, researchers may consider more selective inhibitors for
their specific kinase of interest. Below is a comparison with alternatives targeting some of the
primary off-targets of H89, as well as a more selective PKA inhibitor.

Table 2: Comparison of H89 with Alternative Kinase Inhibitors
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Key Off-
Inhibitor Primary Target(s) Reported IC50/Ki Targets/Selectivity
Notes

Broad-spectrum

inhibitor. Significantly
H89 PKA IC50: ~48-135 nM inhibits MSK1, S6K1,

ROCKII, and others

with similar potency.

A competitive
antagonist of CAMP
i binding to PKA
Ki: 4.5 uM (PKAI), _
Rp-cAMPS PKA regulatory subunits.
12.5 uM (PKA) _
Generally considered
more selective than

H89 for PKA.

ATP-competitive
inhibitor.

KT 5720 PKA Ki: 60 nM

Exhibits >200-fold

) selectivity for ROCK
Ki: 140 nM (ROCK1), ) ]
Y-27632 ROCK1, ROCK2 over other kinases like

300 nM (ROCK2)
PKC, PKA, and

MLCK.

Also inhibits PRK2,
RSK1, p70S6K, and
ROCK-II with similar
potency at 1 pM.

SB-747651A MSK1 IC50: 11 nM

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is crucial for its validation as a
research tool. In vitro kinase inhibition assays are standard methods for quantifying the potency
of an inhibitor against a panel of kinases, typically by measuring the IC50 value.
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In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP
produced during a kinase reaction. The amount of ADP is directly proportional to the kinase
activity.

Materials:

e Kinase of interest

» Kinase-specific substrate

e H89 inhibitor (or other test compounds)
o ATP

o ADP-Glo™ Kinase Assay Kit (Promega)
» White, opaque 384-well plates

» Plate-reading luminometer

Procedure:

o Compound Preparation: Prepare serial dilutions of H89 in DMSO. A typical starting
concentration is 10 mM.

¢ Kinase Reaction Setup:
o Add 1 pL of the serially diluted H89 or vehicle (DMSO) to the wells of a 384-well plate.
o Add 2 uL of a solution containing the kinase and its specific substrate in kinase buffer.

o Initiate the kinase reaction by adding 2 pL of ATP solution. The final reaction volume is 5
ML.
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 Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60
minutes). The optimal incubation time should be determined empirically to ensure the
reaction is in the linear range.

o Reaction Termination and ATP Depletion: Add 5 puL of ADP-Glo™ Reagent to each well to
stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40

minutes.

o ADP to ATP Conversion and Signal Generation: Add 10 uL of Kinase Detection Reagent to
each well. This reagent converts the ADP generated in the kinase reaction to ATP and
contains luciferase and luciferin to produce a luminescent signal. Incubate at room
temperature for 30-60 minutes.

» Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

o Data Analysis: The luminescent signal is proportional to the amount of ADP produced and
thus reflects the kinase activity. Plot the percentage of kinase inhibition against the logarithm
of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine
the IC50 value.

Visualizing Signaling Pathways and Experimental
Workflows

To better understand the context in which H89 is used and how its selectivity is determined, the
following diagrams illustrate a simplified PKA signaling pathway and a typical kinase inhibition
assay workflow.
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Caption: Simplified PKA signaling pathway and the point of H89 inhibition.
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Caption: Workflow of a typical in vitro kinase inhibition assay.

Conclusion

H89 is a potent inhibitor of PKA but also demonstrates significant activity against a number of
other kinases. This polypharmacology necessitates careful consideration when interpreting
experimental data. Researchers should be aware of the potential for off-target effects and
consider the use of more selective inhibitors when investigating signaling pathways. The data
and protocols presented in this guide are intended to assist in making informed decisions
regarding the use of H89 and other kinase inhibitors in research. It is always recommended to
validate findings with multiple, structurally distinct inhibitors and/or genetic approaches to
ensure the robustness of experimental conclusions.

 To cite this document: BenchChem. [Kinase Selectivity Profile of H89: A Comparative Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662168#kinase-selectivity-profile-of-h89-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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